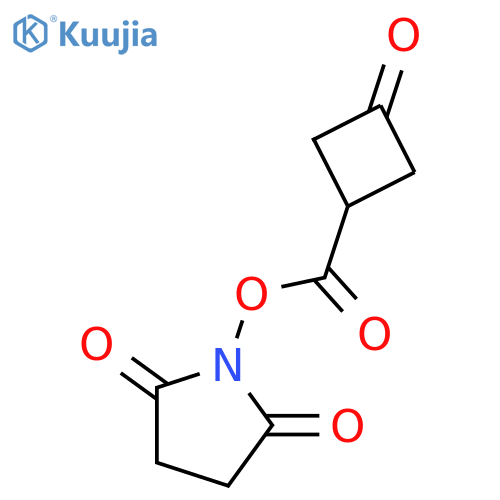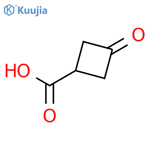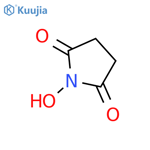- Preparation of imidazo[1,5-a]pyrazin-8-amine for use in combination therapy of cancers and cancer metastasis, World Intellectual Property Organization, , ,
Cas no 939412-81-4 (2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate)

939412-81-4 structure
商品名:2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate
CAS番号:939412-81-4
MF:C9H9NO5
メガワット:211.171462774277
CID:4660319
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate
- (2,5-dioxopyrrolidin-1-yl) 3-oxocyclobutane-1-carboxylate
- 3-oxo-cyclobutanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester
- 1-{[(3-Oxocyclobutyl)carbonyl]oxy}pyrrolidine-2,5-dione
- 3-oxo-cyclobutanecarboxylic acid 2,5-dioxopyrrolidin-1-yl ester
- 2,5-Dioxo-1-pyrrolidinyl 3-oxocyclobutanecarboxylate (ACI)
- 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate
- 3-Oxocyclobutanecarboxylic acid 2,5-dioxopyrrolidin-1-yl ester
- 2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate
-
- インチ: 1S/C9H9NO5/c11-6-3-5(4-6)9(14)15-10-7(12)1-2-8(10)13/h5H,1-4H2
- InChIKey: YSSHHKYKCKPLCN-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC(=O)C1)ON1C(=O)CCC1=O
計算された属性
- せいみつぶんしりょう: 211.04807239 g/mol
- どういたいしつりょう: 211.04807239 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.8
- 疎水性パラメータ計算基準値(XlogP): -1.3
- ぶんしりょう: 211.17
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0494-500mg |
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |
939412-81-4 | 95% | 500mg |
¥1879.0 | 2024-04-16 | |
| Ambeed | A707702-1g |
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |
939412-81-4 | 98% | 1g |
$369.0 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537959-1g |
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |
939412-81-4 | 98% | 1g |
¥2666.00 | 2024-04-24 | |
| Crysdot LLC | CD11008459-1g |
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |
939412-81-4 | 97% | 1g |
$555 | 2024-07-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0494-250mg |
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |
939412-81-4 | 95% | 250mg |
¥1130.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0494-1g |
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |
939412-81-4 | 95% | 1g |
¥2822.0 | 2024-04-16 | |
| Crysdot LLC | CD11008459-5g |
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |
939412-81-4 | 97% | 5g |
$1669 | 2024-07-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0494-1G |
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |
939412-81-4 | 95% | 1g |
¥ 2,587.00 | 2023-04-12 | |
| Chemenu | CM530333-1g |
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |
939412-81-4 | 98% | 1g |
$394 | 2024-07-19 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12193-10g |
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |
939412-81-4 | 95% | 10g |
$1650 | 2023-09-07 |
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: Ethyl acetate ; rt → 16 °C
1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 min, 16 °C; 2 h, 45 °C
1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 min, 16 °C; 2 h, 45 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Ethyl acetate ; rt → 16 °C
1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 min, 16 °C; 2 h, 45 °C
1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 min, 16 °C; 2 h, 45 °C
リファレンス
- Imidazo[1,5-a]pyrazin-8-amine in combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Solvents: Ethyl acetate ; rt → 16 °C
1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 h, 16 °C; 2 h, 45 °C
1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 h, 16 °C; 2 h, 45 °C
リファレンス
- Substituted imidazopyrazines and imidazotriazines as ACK1 inhibitors and their preparation, United States, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Isopropyl acetate ; 1 h, rt
リファレンス
- Process for the preparation of substituted imidazo[1,5-a]pyrazines, United States, , ,
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate Raw materials
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate Preparation Products
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate 関連文献
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
939412-81-4 (2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate) 関連製品
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:939412-81-4)2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate

清らかである:99%
はかる:1g
価格 ($):332.0

